5-Nitrobenzene-1,3-disulfonyl dichloride
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Overview
Description
5-Nitro-benzene-1,3-disulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO6S2. It is a derivative of benzene, featuring nitro and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-benzene-1,3-disulfonyl chloride can be synthesized through the nitration of benzene-1,3-disulfonyl chloride. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 5-nitro-benzene-1,3-disulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-benzene-1,3-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfonic Acids: Formed from the oxidation of the compound.
Scientific Research Applications
5-Nitro-benzene-1,3-disulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-nitro-benzene-1,3-disulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonyl chloride: Lacks the nitro group and is less reactive in certain reactions.
1,3-Dinitrobenzene: Contains two nitro groups but lacks sulfonyl chloride groups, leading to different reactivity and applications.
Benzene-1,3-disulfonic acid: Contains sulfonic acid groups instead of sulfonyl chloride, making it more soluble in water and less reactive towards nucleophiles.
Uniqueness
5-Nitro-benzene-1,3-disulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61314-76-9 |
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Molecular Formula |
C6H3Cl2NO6S2 |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
5-nitrobenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H |
InChI Key |
MSSVDPARIZPFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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